N-(2-hydroxyethyl)-3-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxyethyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8-3-2-4-9(7-8)10(13)11-5-6-12/h2-4,7,12H,5-6H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXVTSRXHLBTKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for determining the precise molecular structure of N-(2-hydroxyethyl)-3-methylbenzamide by providing detailed information about the chemical environment of each proton and carbon atom.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Delineation
The ¹H NMR spectrum of this compound provides a definitive map of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the 3-methylbenzoyl group, the aliphatic protons of the 2-hydroxyethyl chain, and the protons of the amide and hydroxyl functional groups.
The aromatic region typically displays complex multiplets corresponding to the four protons on the disubstituted benzene (B151609) ring. A singlet peak with an integration value corresponding to three protons is observed for the methyl group attached to the aromatic ring. The N-(2-hydroxyethyl) group gives rise to two triplet signals, each integrating to two protons, due to the coupling between the adjacent methylene (-CH₂) groups. The amide (N-H) proton often appears as a broad singlet or a triplet, while the hydroxyl (O-H) proton also typically presents as a broad singlet. The specific chemical shifts (δ) are influenced by the solvent used for analysis.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic C-H | 7.20 - 7.65 | Multiplet | 4H |
| Amide N-H | ~6.5 - 7.5 | Broad Singlet / Triplet | 1H |
| Methylene (-CH₂-O) | ~3.80 | Triplet | 2H |
| Methylene (-CH₂-N) | ~3.55 | Triplet | 2H |
| Aromatic -CH₃ | ~2.40 | Singlet | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Mapping
Complementing the proton data, ¹³C NMR spectroscopy elucidates the carbon framework of the molecule. The spectrum for this compound is expected to show ten distinct signals, corresponding to each unique carbon atom in its structure.
The carbonyl carbon of the amide group typically appears furthest downfield, generally in the range of 168-172 ppm. The aromatic carbons produce a series of signals in the 124-139 ppm region. The carbon atom to which the methyl group is attached (C3) and the carbon atom bonded to the carbonyl group (C1) are quaternary and may show lower intensity peaks. The methyl carbon itself gives a signal in the aliphatic region, typically around 21 ppm. The two methylene carbons of the hydroxyethyl (B10761427) group are observed in the 40-65 ppm range, with the carbon bonded to the electronegative oxygen atom appearing further downfield than the one bonded to the nitrogen.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~170.0 |
| Aromatic C-N | ~134.5 |
| Aromatic C-CH₃ | ~138.5 |
| Aromatic C-H | 124.0 - 133.0 |
| Methylene (-CH₂-O) | ~61.5 |
| Methylene (-CH₂-N) | ~42.5 |
Vibrational Spectroscopy for Functional Group Probing
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.
The spectrum is expected to show a broad absorption band in the region of 3300-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, likely overlapping with the N-H stretching of the secondary amide. The amide I band, primarily due to C=O stretching, is a strong, sharp peak typically found around 1630-1650 cm⁻¹. The amide II band, resulting from N-H bending and C-N stretching, appears around 1530-1550 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to peaks in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (O-H) | Stretch, H-bonded | 3500 - 3300 | Strong, Broad |
| Amide (N-H) | Stretch | 3400 - 3200 | Moderate, Broad |
| Aromatic C-H | Stretch | 3100 - 3000 | Moderate |
| Aliphatic C-H | Stretch | 3000 - 2850 | Moderate |
| Amide I (C=O) | Stretch | 1650 - 1630 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Moderate to Weak |
| Amide II (N-H) | Bend | 1550 - 1530 | Moderate |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis provides crucial information on the molecular weight and structural fragments of this compound. The molecular formula of the compound is C₁₀H₁₃NO₂, corresponding to a molecular weight of approximately 179.22 g/mol .
In the mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 179. The fragmentation pattern is dictated by the structure of the molecule, with cleavage typically occurring at the most labile bonds. A primary fragmentation pathway for amides is α-cleavage adjacent to the carbonyl group.
Key expected fragments include:
m/z 148: Resulting from the loss of the hydroxymethyl radical (•CH₂OH, 31 Da) via cleavage of the C-C bond in the ethyl group.
m/z 135: Corresponding to the 3-methylbenzamide fragment after cleavage of the N-CH₂ bond.
m/z 119: A very prominent peak corresponding to the stable 3-methylbenzoyl cation ([CH₃C₆H₄CO]⁺), formed by cleavage of the amide C-N bond.
m/z 91: Representing the tolyl cation ([CH₃C₆H₄]⁺), formed by the loss of carbon monoxide (CO) from the m/z 119 fragment.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 179 | Molecular Ion [M]⁺ | [C₁₀H₁₃NO₂]⁺ |
| 148 | [M - CH₂OH]⁺ | [C₉H₁₀NO]⁺ |
| 135 | [M - C₂H₄O]⁺ | [C₈H₉NO]⁺ |
| 119 | [CH₃C₆H₄CO]⁺ | [C₈H₇O]⁺ |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Methylbenzamide |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Biological Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a benzamide (B126) derivative) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This technique is widely used to understand the molecular basis of a ligand's activity and to screen virtual libraries of compounds for potential new drugs.
The process involves placing the ligand in the binding site of the protein and evaluating the interaction energy for different conformations and orientations. The resulting "poses" are ranked using a scoring function, which estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction.
Molecular docking studies on benzamide derivatives have been performed against a variety of biological targets, including:
Bacterial Enzymes: Such as DNA gyrase, where benzamides can interfere with DNA replication, leading to an antibacterial effect.
Cancer-related Proteins: Including topoisomerases and various kinases, where benzamides can inhibit tumor cell growth.
Enzymes Implicated in Neurodegenerative Diseases: Such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are targets in Alzheimer's disease research.
These simulations provide detailed information about the interactions between the benzamide ligand and the amino acid residues in the protein's active site. Key interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, the amide group of the benzamide core is frequently involved in forming hydrogen bonds with the protein backbone or side chains.
Table 3: Representative Molecular Docking Results for Benzamide Derivatives with Biological Targets
| Biological Target | PDB ID | Ligand Example | Docking Score (kcal/mol) | Key Interacting Amino Acid Residues |
| S. aureus DNA Gyrase B | 2XCS | Substituted Benzamide | -8.5 | Asp81, Gly85, Ile86 |
| Acetylcholinesterase (AChE) | 4EY7 | N,N'-(1,4-phenylene)bis(3-methoxybenzamide) | -11.2 | Trp86, Tyr337, Phe338 |
| Topoisomerase IIα | 5GWK | N-substituted Benzamide | -9.8 | Asp479, Ser480, Gln778 |
This table compiles representative findings from various molecular docking studies on benzamide derivatives.
The insights gained from molecular docking are invaluable for structure-based drug design. By identifying the key interactions required for binding, medicinal chemists can rationally modify the structure of N-(2-hydroxyethyl)-3-methylbenzamide or other lead compounds to enhance their affinity and selectivity for a specific biological target.
Chemical Reactivity and Directed Derivatization Strategies
Design and Utilization as Directing Groups in Catalysis
The benzamide (B126) functionality, including N-substituted derivatives, has been extensively utilized as a directing group in transition metal-catalyzed C-H activation reactions. nih.govnih.gov The amide nitrogen and/or carbonyl oxygen can coordinate to a metal center, positioning the catalyst in close proximity to the ortho C-H bonds of the benzene (B151609) ring. This chelation assistance facilitates the selective functionalization of these otherwise unreactive positions.
In the context of N-(2-hydroxyethyl)-3-methylbenzamide, the amide group can direct the ortho-C-H activation of the 3-methylbenzoyl ring. This would lead to functionalization at the C2 and C6 positions. The hydroxyethyl (B10761427) side chain could potentially play a secondary role in these catalytic cycles. The hydroxyl group could coordinate to the metal center, potentially influencing the stability of the metallacyclic intermediate and thus the efficiency and selectivity of the reaction.
This directing group strategy has been employed in a variety of transformations, including:
Arylation: Coupling with aryl halides or boronic acids to form biaryl structures.
Alkylation: Introduction of alkyl groups from alkyl halides or other sources.
Olefination: Reaction with alkenes to form styrenyl derivatives.
Hydroxylation and Amination: Introduction of oxygen and nitrogen functionalities.
The ability to use the inherent amide functionality as a directing group, which can later be retained or transformed, makes this a powerful strategy for the efficient synthesis of complex substituted aromatic compounds. nih.govnih.gov
Development of N,O-Bidentate Directing Groups for C-H Bond Functionalization
No research articles were found that describe the development or application of this compound as an N,O-bidentate directing group for C-H bond functionalization. The literature on C-H activation often highlights the utility of N,O-bidentate ligands, such as 8-aminoquinoline (B160924) and picolinamide (B142947) derivatives, due to their ability to form stable five- or six-membered metallacycle intermediates with transition metals, which facilitates the activation of otherwise inert C-H bonds. However, specific studies involving this compound in this capacity are not available.
Chelation Assistance in Transition Metal-Catalyzed Processes
Similarly, a search of the scientific literature did not yield any studies that investigate the role of this compound in providing chelation assistance in transition metal-catalyzed processes. Chelation-assisted catalysis is a powerful strategy in organic synthesis where a coordinating group on the substrate binds to the metal catalyst, bringing it into proximity with the desired reaction site and often controlling the regioselectivity of the transformation. While the structural motif of this compound, containing both an amide nitrogen and a hydroxyl oxygen, suggests potential for bidentate chelation, there is no published research to confirm or explore this reactivity.
Applications in Advanced Chemical Research and Material Science
Ligand Design in Coordination Chemistry
The molecular architecture of N-(2-hydroxyethyl)-3-methylbenzamide, specifically the presence of nitrogen and oxygen atoms with lone pairs of electrons, makes it a promising candidate for ligand design in coordination chemistry. These atoms can act as donor sites, allowing the molecule to bind to metal ions and form stable coordination complexes.
Synthesis of Metal Complexes with Catalytic Properties
The synthesis of metal complexes using ligands derived from benzamide (B126) structures is an active area of research. While direct studies on this compound are limited, the behavior of analogous compounds provides insight into its potential. For instance, Schiff base ligands derived from benzohydrazide (B10538) have been successfully used to synthesize transition metal(II) complexes with notable antimicrobial and antioxidant activities. It is plausible that this compound could similarly be modified or used directly to create complexes with catalytic properties, leveraging the coordination of the amide and hydroxyl groups to a central metal ion. The 3-methyl group on the benzene (B151609) ring can also influence the steric and electronic properties of the resulting complex, potentially tuning its catalytic activity and selectivity.
Research on related benzamide derivatives has shown that they can form stable complexes with various transition metals. The catalytic potential of such complexes is often explored in reactions such as oxidation, reduction, and carbon-carbon bond formation. The specific catalytic applications would depend on the choice of the metal center and the coordination environment provided by the this compound ligand.
Investigation of Metal Ion Chelation Capabilities
Chelating agents are crucial in various applications, from industrial processes to medical treatments. The structure of this compound suggests it may act as a bidentate or even a tridentate ligand, capable of forming stable chelate rings with metal ions. The amide nitrogen and the hydroxyl oxygen can coordinate to a metal ion, forming a stable five-membered ring. Furthermore, the carbonyl oxygen of the amide group could also participate in coordination, leading to enhanced stability of the metal complex.
| Related Compound | Metal Ions Chelated | Potential Applications |
| N,N'-bis(salicylidene)ethylenediamine | Ni(II), Zn(II) | Antibacterial agents |
| Bidentate NS ligands | Cu(II), Ni(II), Zn(II) | Cytotoxic agents for cancer therapy |
Development of Novel Materials
The functional groups present in this compound make it a valuable building block for the development of novel materials with tailored properties.
Polymer and Resin Development
The hydroxyl group in this compound provides a reactive site for polymerization reactions. It can undergo esterification or etherification reactions to be incorporated into polyester (B1180765) or polyether backbones. Furthermore, the entire molecule can be used as a monomer or a cross-linking agent in the synthesis of various polymers. For example, polymers containing hydroxyethyl (B10761427) groups, such as poly(N-hydroxyethyl acrylamide), are known for their hydrophilicity and biocompatibility. nih.gov Incorporating this compound into a polymer structure could impart a combination of properties, including improved thermal stability due to the aromatic ring and specific recognition capabilities due to the amide group.
In the realm of resin development, this compound could be used to modify existing resins or to create new thermosetting materials. Its aromatic structure would likely contribute to the rigidity and thermal resistance of the resulting resin, while the hydroxyl group would allow for curing reactions.
Exploration in Advanced Materials with Specific Chemical Functionalities
The unique combination of functional groups in this compound opens up possibilities for its use in advanced materials with specific functionalities. For instance, a closely related compound, N,N-diethyl-3-methylbenzamide (DEET), has been used as a solvent in the synthesis of metal-organic frameworks (MOFs). osti.gov This suggests that this compound could also play a role in the synthesis of functional porous materials.
Moreover, the benzamide moiety is a common feature in many biologically active molecules. By incorporating this compound into materials, it may be possible to create surfaces with specific biological recognition properties. For example, such materials could find applications in biosensors, drug delivery systems, or as functional coatings. The ability of the amide group to form hydrogen bonds is a key feature that can be exploited in the design of self-assembling materials and supramolecular structures.
Utilization as Biochemical Probes
A biochemical probe is a molecule used to study and visualize biological systems. The structural features of this compound make it a candidate for development into such a probe. A structurally similar compound, N-(2-hydroxyethyl)-3-iodo-N-methyl-benzamide, is being investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes. The hydroxyethyl group can form hydrogen bonds with active site residues, while the halogen atom can participate in halogen bonding, enhancing the compound's binding affinity and specificity.
Tools for Studying Enzyme Interactions
The development of small molecules that can interact with and modulate the activity of enzymes is a cornerstone of chemical biology and drug discovery. Benzamide derivatives have been extensively investigated as inhibitors of various enzymes, and this compound presents a promising scaffold for the design of new enzymatic tools.
The core benzamide structure can engage in hydrogen bonding and other non-covalent interactions with amino acid residues in the active site of an enzyme. nih.gov The 3-methyl group can provide a steric handle to probe specific pockets within the enzyme's binding site, potentially leading to enhanced selectivity for a particular enzyme isoform. Furthermore, the terminal hydroxyl group of the N-(2-hydroxyethyl) side chain can be a key interaction point, forming hydrogen bonds that can anchor the molecule within the active site, or it can serve as a point for further chemical modification to introduce reporter tags or reactive groups.
Table 3: Examples of Benzamide Derivatives as Enzyme Inhibitors
| Benzamide Derivative Class | Target Enzyme(s) | Significance in Research |
| Substituted Benzamides | Acetylcholinesterase (AChE), β-secretase (BACE1) | Potential for developing multi-target drugs for neurodegenerative diseases. nih.gov |
| Benzamide-based compounds | Glucokinase (GK) | Investigated as potential activators for the treatment of type 2 diabetes mellitus. benthamdirect.com |
| General Benzamide Derivatives | Topoisomerase | Studied for their potential as anticancer agents through the inhibition of DNA replication enzymes. researchgate.net |
The study of enzyme kinetics with such benzamide derivatives can reveal crucial information about the enzyme's mechanism of action and can aid in the design of more potent and selective inhibitors. nih.gov By systematically modifying the structure of this compound and evaluating the inhibitory activity of the resulting analogs, researchers can build a detailed structure-activity relationship (SAR) profile, providing a roadmap for the development of highly specific enzyme probes.
Probes for Elucidating Cellular and Molecular Processes
Small molecule probes are indispensable tools for visualizing and perturbing cellular and molecular processes in living systems. researchgate.netnih.gov The structural characteristics of this compound make it an attractive candidate for the development of such probes.
The ability to introduce modifications at either the aromatic ring or the hydroxyethyl side chain allows for the incorporation of various functionalities. For instance, the hydroxyl group can be used to attach a biotin (B1667282) tag for affinity purification of interacting proteins or a photo-crosslinking group to permanently label binding partners upon photoactivation. Such approaches, often part of activity-based protein profiling (ABPP), enable the identification of the cellular targets of a small molecule and provide insights into its mechanism of action. nih.govkoreascience.kr
Moreover, the benzamide core can serve as a scaffold to which moieties that target specific subcellular compartments can be appended. This would allow for the targeted delivery of the probe to organelles such as the mitochondria or the nucleus, enabling the study of localized enzymatic activity or protein-protein interactions. The development of microelectrodes has also allowed for the probing of chemical events at the cellular level, a technique that could be enhanced with specifically designed benzamide derivatives. nih.gov
Fluorescent Probe Design (Inspired by related compounds)
Fluorescent probes are powerful tools for real-time imaging of biological processes with high sensitivity and spatiotemporal resolution. nih.gov The design of novel fluorescent probes is a vibrant area of chemical research, and the benzamide scaffold, while not inherently fluorescent, can be a key component in the construction of sophisticated fluorogenic systems. researchgate.net
The design of a fluorescent probe based on the this compound scaffold could follow several established principles. One common strategy is to create a "pro-fluorescent" molecule, where the fluorescence is initially quenched and is "turned on" in response to a specific biological event, such as an enzymatic reaction or a change in the local environment. researchgate.net
For example, the hydroxyl group of this compound could be masked with a group that is a substrate for a particular enzyme. Upon enzymatic cleavage of this masking group, a change in the electronic properties of the molecule could lead to the generation of a fluorescent signal.
Inspiration for the design of such probes can be drawn from structurally related heterocyclic compounds like benzimidazoles, which have been successfully used as scaffolds for a wide range of fluorescent probes. researchgate.net The synthetic accessibility of benzamide derivatives allows for the systematic exploration of different fluorophores and recognition elements, paving the way for the creation of a diverse library of fluorescent probes for various biological targets. The development of such probes based on a modular design allows for the rapid generation of new tools for cellular imaging and diagnostics. nih.govchemrxiv.orgnih.gov
This compound represents a promising and versatile chemical entity with significant potential in advanced chemical research and material science. While direct research on this specific compound is still emerging, the extensive studies on related benzamide derivatives provide a strong foundation for its future applications. Its utility as a tool for studying enzyme interactions, as a probe for elucidating complex cellular and molecular processes, and as a scaffold for the rational design of novel fluorescent probes is highly anticipated. Further exploration of the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its potential as a valuable tool in the chemist's arsenal.
Advanced Analytical Methodologies for Characterization and Detection
Method Development for Quantitative Analysis in Complex Matrices
Quantitative analysis of N-(2-hydroxyethyl)-3-methylbenzamide, particularly in biological and environmental samples, requires highly selective and sensitive methods to overcome matrix interference.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of benzamide (B126) derivatives. A reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach for a compound with the polarity of this compound.
A hypothetical, yet representative, HPLC method for the analysis of this compound could be developed based on methodologies used for similar compounds. sielc.comsielc.com For instance, a C18 column is a common choice for the separation of benzamide-type molecules. nih.govresearchgate.net The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like phosphate (B84403) or formate (B1220265) buffer, to ensure optimal separation and peak shape. sielc.comsielc.comnih.gov Isocratic elution, where the mobile phase composition remains constant, can be effective for simpler sample matrices. nih.govresearchgate.net However, for more complex samples, a gradient elution, with a programmed change in the mobile phase composition, would be employed to achieve better resolution of the target analyte from matrix components. google.com Detection is commonly performed using a UV detector, with the wavelength set to the absorbance maximum of this compound. nih.govresearchgate.net
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient: 20% B to 80% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 235 nm |
This table presents a hypothetical set of parameters and would require validation for the specific analysis of this compound.
For superior specificity and sensitivity, especially at trace levels, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This hyphenated technique provides molecular weight and structural information, significantly enhancing the confidence in analyte identification and quantification. nih.gov
In an LC-MS/MS (B15284909) method for this compound, the eluent from the HPLC column would be introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for polar molecules. nih.gov The ESI source would generate protonated molecules [M+H]+ of the analyte. In the first quadrupole of the tandem mass spectrometer, this parent ion would be selected. It would then be fragmented in the collision cell, and specific product ions would be monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides a highly selective and sensitive method for quantification. nih.gov For mass spectrometry compatible applications, volatile buffers like formic acid or ammonium (B1175870) formate are used in the mobile phase instead of non-volatile buffers like phosphoric acid. sielc.comsielc.comthermofisher.com
Table 2: Potential LC-MS/MS Parameters for this compound
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Parent Ion (Q1) | m/z of [M+H]+ |
| Product Ions (Q3) | Specific fragment ions |
| Collision Energy | Optimized for fragmentation |
| Dwell Time | 100 ms |
Specific m/z values and collision energies would need to be determined through experimental optimization for this compound.
Chemical Derivatization for Analytical Enhancement
Chemical derivatization is a strategy employed to improve the analytical properties of a target compound. researchgate.net This can involve enhancing its chromatographic retention, improving its detectability, or increasing its volatility for gas chromatography.
For HPLC analysis, both pre-column and post-column derivatization can be utilized. actascientific.com
Pre-column derivatization involves chemically modifying the analyte before it is injected into the HPLC system. nih.gov This approach can be used to attach a chromophore or fluorophore to this compound, thereby increasing its response to UV or fluorescence detectors. thermofisher.commdpi.com For example, reagents that react with the hydroxyl group could be employed. The advantages of pre-column derivatization include the potential for removing excess derivatizing reagent before analysis and the ability to use a wider range of reaction conditions. mdpi.com However, the formation of multiple derivative products is a potential drawback. actascientific.com
Post-column derivatization occurs after the analyte has been separated on the HPLC column and before it reaches the detector. nih.gov This method is advantageous as it avoids the issue of multiple derivative products and potential interference from the derivatizing reagent during chromatography. actascientific.com A reagent is continuously mixed with the column eluent in a reaction coil. For a compound like this compound, a reagent that reacts with the secondary amide or hydroxyl group to produce a colored or fluorescent product could be used. researchgate.net
Imaging mass spectrometry, such as Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS), allows for the visualization of the spatial distribution of molecules within a tissue section. nih.gov However, the detection of small molecules like this compound can be challenging due to low ionization efficiency and interference from the tissue matrix. researchgate.net
On-tissue chemical derivatization (OTCD) is a technique used to enhance the detection of such analytes. nih.gov A derivatizing reagent is applied to the tissue section, which reacts with the target analyte to form a product with improved ionization efficiency. nih.gov For this compound, a reagent that introduces a permanently charged group (a quaternary ammonium or pyridinium (B92312) salt, for example) could significantly enhance its signal in MALDI-IMS. This approach has been successfully used for the detection of various small molecules in tissue. nih.gov The reaction must be carefully optimized to ensure it occurs in mild conditions, preserves the integrity of the tissue, and does not cause delocalization of the analyte. researchgate.net
Spectroscopic Techniques for Trace Analysis and Monitoring
Spectroscopic techniques are fundamental for the detection and quantification of chemical compounds, especially at trace levels. azolifesciences.com
The analysis of this compound at trace concentrations can be accomplished using various spectroscopic methods, often coupled with separation techniques. mdpi.com UV-Visible spectroscopy, as mentioned in the HPLC section, is a common detection method. scispace.com The aromatic ring in the benzamide structure will lead to characteristic UV absorbance. scispace.com
Fluorescence spectroscopy offers higher sensitivity and selectivity compared to UV-Visible absorption spectroscopy. mdpi.com If this compound is naturally fluorescent or can be derivatized with a fluorescent tag, this technique can be used for highly sensitive quantification. mdpi.com
For elemental analysis or when the compound is part of a more complex sample, techniques like inductively coupled plasma-optical emission spectrometry (ICP-OES) or X-ray fluorescence (XRF) spectroscopy could be employed, although these are less common for the direct analysis of organic molecules unless they are complexed with a metal or contain a unique element. azolifesciences.com Laser-induced breakdown spectroscopy (LIBS) is another technique that can provide rapid elemental analysis. azolifesciences.com The choice of spectroscopic technique will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. researchgate.net
Future Research Directions and Emerging Paradigms for N 2 Hydroxyethyl 3 Methylbenzamide
Rational Design and Synthesis of Next-Generation Analogues
The rational design and synthesis of next-generation analogues of N-(2-hydroxyethyl)-3-methylbenzamide represent a pivotal avenue for future research. The objective is to systematically modify its core structure to fine-tune its physicochemical properties and enhance its performance in various applications. Key strategies will involve the strategic introduction of diverse functional groups and the exploration of novel synthetic methodologies.
Future synthetic endeavors will likely focus on modifying both the aromatic ring and the N-alkyl substituent. For instance, the introduction of electron-donating or electron-withdrawing groups onto the 3-methylphenyl ring could significantly influence the compound's electronic properties, solubility, and binding affinities. Similarly, alterations to the 2-hydroxyethyl chain, such as increasing the chain length or introducing additional hydroxyl or amino groups, could modulate its hydrophilicity and coordination capabilities.
The development of more efficient and sustainable synthetic routes will also be a priority. This includes the exploration of catalytic methods that minimize waste and energy consumption. For example, the use of transition-metal catalysts could facilitate novel cross-coupling reactions to generate a diverse library of analogues.
| Potential Analogue | Modification Strategy | Anticipated Property Change |
| N-(2,3-dihydroxypropyl)-3-methylbenzamide | Introduction of an additional hydroxyl group | Increased hydrophilicity and metal coordination sites |
| N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide | Addition of a nitro group to the aromatic ring | Altered electronic properties and potential for new chemical reactivity |
| N-(2-hydroxyethyl)-3,5-dimethylbenzamide | Introduction of an additional methyl group | Increased lipophilicity and steric hindrance |
Advanced Mechanistic Studies of Chemical Transformations and Interactions
A profound understanding of the chemical behavior of this compound is crucial for its effective application. Future research will necessitate advanced mechanistic studies to elucidate the intricate details of its chemical transformations and intermolecular interactions. The interplay between the amide, hydroxyl, and aromatic functionalities governs its reactivity and presents a rich area for investigation.
A key focus will be on the intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the amide carbonyl oxygen. The strength and dynamics of this interaction can significantly influence the compound's conformation and reactivity. Advanced spectroscopic techniques, such as variable-temperature Nuclear Magnetic Resonance (NMR) and two-dimensional infrared (2D-IR) spectroscopy, will be instrumental in probing these subtle interactions.
Furthermore, the reactivity of the hydroxyl and amide groups in various chemical environments will be a subject of intense study. For instance, the selective functionalization of the hydroxyl group while preserving the amide linkage, or vice-versa, will be a critical challenge to overcome for the synthesis of more complex derivatives. Kinetic studies, coupled with computational modeling, will provide valuable insights into the reaction pathways and transition states of these transformations.
Expanding the Scope of Catalytic and Material Science Applications
The unique structural features of this compound make it a promising candidate for applications in catalysis and material science. The presence of both a hydrogen-bond donor (hydroxyl group) and acceptor (amide carbonyl) suggests its potential utility as an organocatalyst for a variety of organic reactions. Future research will explore its efficacy in promoting reactions such as aldol (B89426) additions, Michael additions, and esterifications, where hydrogen bonding can play a crucial role in activating substrates and stabilizing transition states.
In the realm of material science, this compound can serve as a versatile building block for the synthesis of novel polymers and coordination complexes. The hydroxyl group provides a reactive handle for polymerization, leading to the formation of polyesters and polyethers with tailored properties. The amide functionality can engage in hydrogen bonding to promote self-assembly and the formation of ordered supramolecular structures.
Moreover, its ability to coordinate with metal ions through the hydroxyl and amide groups opens up possibilities for the design of new metal-organic frameworks (MOFs) and coordination polymers. These materials could exhibit interesting properties such as porosity, luminescence, and catalytic activity, with potential applications in gas storage, separation, and sensing.
| Potential Application | Key Structural Feature | Projected Outcome |
| Organocatalysis | Hydrogen-bonding capabilities | Catalysis of stereoselective organic reactions |
| Polymer Synthesis | Reactive hydroxyl group | Creation of functional polyesters and polyurethanes |
| Metal-Organic Frameworks | Metal-coordinating ability | Development of porous materials for gas separation |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Predictive ML models can be developed to forecast a wide range of properties for virtual analogues of this compound, thereby reducing the need for time-consuming and resource-intensive experimental synthesis and testing. nih.gov These models can be trained on existing experimental data to predict properties such as solubility, melting point, and spectroscopic signatures. As more data becomes available, the accuracy of these predictions will continue to improve.
| AI/ML Application | Description | Potential Impact |
| Generative Design | AI algorithms create novel molecular structures based on desired properties. | Rapid identification of promising new analogues for synthesis and testing. |
| Property Prediction | ML models forecast physicochemical and biological properties of virtual compounds. | Prioritization of synthetic targets and reduction of experimental workload. |
| Retrosynthesis Planning | AI tools suggest optimal synthetic routes to target molecules. | More efficient and sustainable synthesis of complex analogues. |
Q & A
Q. Basic
- -NMR : Identify aromatic protons (δ 7.2–8.2 ppm) and hydroxyethyl groups (δ 3.5–4.0 ppm) .
- -NMR : Confirm carbonyl (δ ~165 ppm) and methyl/methylene carbons .
- IR spectroscopy : Detect amide C=O stretches (~1650 cm) and O-H bonds (~3300 cm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]) with <2 ppm error .
What strategies optimize the crystallographic refinement of this compound when twinning or disorder is present?
Q. Advanced
- Twin refinement : Use SHELXL’s TWIN/BASF commands to model twinned lattices .
- Disorder modeling : Split occupancy of disordered atoms (e.g., hydroxyethyl groups) and apply geometric restraints .
- ORTEP visualization : Generate thermal ellipsoid plots to assess positional uncertainty . High-resolution data (<1.0 Å) reduces bias in electron density maps .
What safety precautions are recommended when handling this compound in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Waste disposal : Neutralize acidic byproducts before aqueous disposal . Toxicity data may be limited, so treat as a potential irritant .
How can structure-activity relationship (SAR) studies be designed for this compound analogs to explore bioactivity?
Q. Advanced
- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) at the 3-methyl or hydroxyethyl positions .
- In vitro assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities . Correlate IC values with Hammett constants for electronic effects .
What are common solubility challenges for this compound, and how can appropriate solvents be selected for recrystallization?
Q. Basic
- Solubility screening : Test DMSO (high solubility) for reactions and ethanol/water mixtures (low solubility) for recrystallization .
- Co-solvents : Use 1:1 THF/hexane to induce slow crystallization and improve crystal quality .
- Polarity matching : The amide group favors polar solvents (e.g., acetone), while the aromatic ring aligns with toluene .
How can density functional theory (DFT) calculations predict the reactivity of this compound in nucleophilic acyl substitution reactions?
Q. Advanced
- Geometry optimization : Use Gaussian09 with B3LYP/6-31G(d) to model transition states .
- Fukui indices : Calculate values to identify electrophilic sites (e.g., carbonyl carbon) prone to nucleophilic attack .
- Solvent effects : Include PCM models for THF or DMF to simulate reaction environments . Compare activation energies () to experimental kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
